

# Technical Support Center: Preclinical Hepatotoxicity of Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Adagrasib |           |
| Cat. No.:            | B609336   | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of **Adagrasib** in preclinical studies.

### **Frequently Asked Questions (FAQs)**

Q1: What is the known clinical hepatotoxicity profile of Adagrasib?

A1: In clinical trials, **Adagrasib** has been associated with frequent, though usually mild and self-limited, liver test abnormalities. Elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the most common findings.[1] In a pooled safety analysis of 366 patients, 32% experienced an ALT elevation, with 5% being Grade 3 or higher.[2] The median time to the first onset of increased ALT/AST is approximately 3 weeks.[1] While significant elevations (5 to 20 times the upper limit of normal) have been observed, they are rarely accompanied by elevated bilirubin, and clinically apparent liver injury with jaundice is uncommon.[1]

Q2: What is the proposed mechanism of Adagrasib-induced hepatotoxicity?

A2: The exact mechanism is not fully elucidated, but evidence from clinical studies suggests a potential immune-mediated component.[1] This is particularly noted in patients who have recently received checkpoint inhibitor therapy.[1] **Adagrasib** is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, and it is also an inhibitor of several CYP

### Troubleshooting & Optimization





enzymes, including CYP3A4, CYP2C9, and CYP2D6.[2][3] This creates a potential for drugdrug interactions that could modulate its hepatotoxic effect.

Q3: What are the key findings from preclinical toxicology studies regarding **Adagrasib**'s effect on the liver?

A3: Preclinical toxicology studies were conducted in rats and dogs. The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects were seen, was established in these species. In repeat-dose studies of up to 13 weeks, the NOAEL was 150 mg/kg/day in rats and 15 mg/kg/day in dogs.[2] At higher doses, adverse findings were noted, including mortality in some animals.[2] Liver function tests were monitored in these studies, and any significant findings would have contributed to the determination of the NOAEL.[2]

Q4: How does the hepatotoxicity profile of **Adagrasib** compare to Sotorasib?

A4: Clinical observations suggest that **Adagrasib** may have a distinct and potentially more favorable hepatotoxicity profile compared to Sotorasib, another KRAS G12C inhibitor.[4] In some cases, patients who discontinued Sotorasib due to hepatotoxicity were able to tolerate **Adagrasib** without recurrence of liver-related adverse events.[4] This suggests a lack of crosshepatotoxicity between the two agents.

# Troubleshooting Guides for Preclinical Experiments Unexpectedly High Hepatotoxicity in In Vivo Models

Issue: You are observing higher than anticipated liver enzyme elevations (ALT, AST) or significant liver histopathology findings in your animal models at doses expected to be well-tolerated.

Possible Causes & Troubleshooting Steps:

- Animal Strain and Species Differences:
  - Question: Are you using a standard toxicology model (e.g., Sprague-Dawley rat, Beagle dog)?
  - Action: Be aware that metabolic profiles and susceptibility to drug-induced liver injury can vary between species and even strains. The primary toxicology species for **Adagrasib**



were rats and dogs.[2] Ensure your chosen model has a CYP enzyme profile relevant to human metabolism of **Adagrasib** if possible.

- Drug Formulation and Dosing:
  - Question: Is your formulation of Adagrasib consistent and stable? Are you confident in the accuracy of your dosing?
  - Action: In preclinical studies, Adagrasib has been formulated in solutions such as 10%
     Captisol in 50 mM citrate buffer (pH 5.0).[5] Ensure your vehicle is appropriate and does not contribute to toxicity. Verify dose calculations and administration technique.
- Concomitant Medications or Test Articles:
  - Question: Are the animals receiving any other compounds that could interact with Adagrasib?
  - Action: Adagrasib is a substrate and inhibitor of CYP3A4 and other CYP enzymes.[2][3]
     Co-administration with other agents that are substrates, inducers, or inhibitors of these enzymes could alter the metabolism of Adagrasib and potentiate its hepatotoxicity.
     Review all co-administered substances.

### **High Variability in In Vitro Hepatotoxicity Results**

Issue: You are observing inconsistent cytotoxicity or biomarker release in your hepatocyte cultures (primary cells, iPSC-derived, or cell lines) when treated with **Adagrasib**.

Possible Causes & Troubleshooting Steps:

- Cell Model System:
  - Question: What is the metabolic capacity of your chosen cell model?
  - Action: Since Adagrasib is metabolized by CYP3A4, the expression and activity of this
    enzyme in your in vitro system are critical.[1] Primary human hepatocytes are the gold
    standard but can have high inter-donor variability. Cell lines like HepG2 have low CYP
    activity unless induced. Consider using 3D culture models or liver spheroids which can
    maintain metabolic function for longer periods.



- Concentration and Exposure Time:
  - Question: Are your chosen concentrations and treatment durations relevant to in vivo exposures?
  - Action: Relate your in vitro concentrations to the plasma concentrations observed in animal studies and humans. The clinical dose is 600 mg twice daily.[6] In preclinical models, cellular IC50 for KRAS G12C inhibition was around 5 nM.[7] Ensure your experimental window is appropriate to capture potential delayed toxicity.
- Endpoint Selection:
  - Question: Are you relying solely on a single cytotoxicity endpoint (e.g., ATP content)?
  - Action: Employ a multi-parametric approach. In addition to cell viability, measure markers of apoptosis (e.g., caspase activity), necrosis (e.g., LDH release), and specific liver injury biomarkers (e.g., ALT, AST, glutamate dehydrogenase).

#### **Data Presentation**

Table 1: Summary of Adagrasib (MRTX849) Nonclinical Repeat-Dose Toxicology Studies

| Species | Study Duration       | No-Observed-<br>Adverse-<br>Effect-Level<br>(NOAEL) | Key Findings<br>at Higher<br>Doses                                     | Reference |
|---------|----------------------|-----------------------------------------------------|------------------------------------------------------------------------|-----------|
| Rat     | 28-day & 13-<br>week | 150 mg/kg/day                                       | Early mortality at 300 mg/kg/day in the 28-day study.                  | [2]       |
| Dog     | 28-day               | 10 mg/kg/day                                        | -                                                                      | [2]       |
| Dog     | 13-week              | 15 mg/kg/day                                        | One animal euthanized on Day 11 at 25 mg/kg/day due to clinical signs. | [2]       |



Table 2: Clinical Hepatotoxicity of Adagrasib (KRYSTAL-1 Study)

| Adverse Event                    | Any Grade | Grade 3-4 | Reference |
|----------------------------------|-----------|-----------|-----------|
| ALT Increased                    | 27.7%     | 5.0%      | [6]       |
| AST Increased                    | 28.5%     | 5.0%      | [6]       |
| Hepatotoxicity-related reactions | 39.2%     | 7.7%      | [6]       |

### **Experimental Protocols**

### **Protocol: In Vivo Rodent Hepatotoxicity Assessment**

- Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
- Acclimation: Acclimate animals for at least 5 days before the start of the study.
- Groups:
  - Group 1: Vehicle control (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).
  - Group 2: Adagrasib at a low dose (e.g., 50 mg/kg/day).
  - Group 3: Adagrasib at a mid-dose (e.g., 150 mg/kg/day the NOAEL).
  - Group 4: Adagrasib at a high dose (e.g., 300 mg/kg/day).
- Dosing: Administer Adagrasib or vehicle orally by gavage once daily for 28 consecutive days.
- Monitoring:
  - Daily: Clinical signs of toxicity and mortality.
  - Weekly: Body weight and food consumption.
- Sample Collection:



- At 24 hours after the last dose, collect blood via cardiac puncture for clinical chemistry analysis (including ALT, AST, ALP, and total bilirubin).
- Perform a full necropsy and collect the liver. Weigh the liver and calculate the liver-to-body weight ratio.
- Histopathology: Fix a section of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular injury, inflammation, or other abnormalities.

## Protocol: In Vitro Cytotoxicity in Primary Human Hepatocytes

- Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).
- Compound Preparation: Prepare a stock solution of Adagrasib in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Treatment: Remove the plating medium and add the medium containing the various concentrations of **Adagrasib** or vehicle control (medium with DMSO).
- Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Endpoint Assays:
  - Cell Viability: Use a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's protocol.
  - Cytotoxicity: Use a commercially available LDH release assay to measure membrane integrity, according to the manufacturer's protocol.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the IC50 value using appropriate software.

### **Visualizations**





Click to download full resolution via product page

Caption: Proposed pathways of Adagrasib metabolism and hepatotoxicity.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical in vivo hepatotoxicity studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Troubleshooting & Optimization





- 1. Adagrasib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adagrasib Treatment After Sotorasib-Related Hepatotoxicity in Patients With KRASG12C-Mutated Non-Small Cell Lung Cancer: A Case Series and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib for KRAS-Mutated Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Support Center: Preclinical Hepatotoxicity of Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609336#addressing-hepatotoxicity-of-adagrasib-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com